N-(4-methyl-2-nitrophenyl)methanesulfonamide

Description

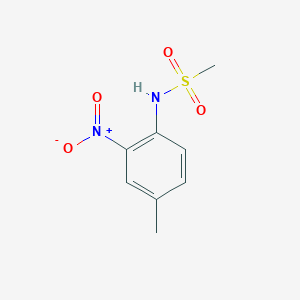

N-(4-Methyl-2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-methyl-2-nitrophenyl aromatic ring. Sulfonamides are widely studied for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(4-methyl-2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)8(5-6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYPBPBXLHONNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-methyl-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-methyl-2-aminophenylmethanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: 4-carboxy-2-nitrophenylmethanesulfonamide.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)methanesulfonamide is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Positional Isomerism :

- N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide :

DFT studies reveal that the position of the methyl group (ortho vs. meta) significantly alters NMR chemical shifts and vibrational frequencies. For example, the ortho isomer exhibits stronger intramolecular hydrogen bonding due to proximity between the sulfonamide group and methyl substituent .

Electron-Withdrawing vs. Electron-Donating Groups :

- This compound also features an additional methylsulfonyl group, increasing steric bulk and altering hydrogen-bonding networks .

- N-(4-Chlorophenyl)methanesulfonamide :

The chloro substituent (electron-withdrawing) enhances electrophilicity, making this compound a preferred intermediate in pharmaceutical syntheses (e.g., anticonvulsants) .

Nitro Group Placement :

Crystallographic and Hydrogen-Bonding Differences

- Impact on Solubility : Compounds with hydroxyl or carboxyl groups (e.g., succinamic acid derivatives) exhibit higher solubility due to enhanced hydrogen-bonding capacity .

Biological Activity

N-(4-methyl-2-nitrophenyl)methanesulfonamide is an organic compound characterized by its unique molecular structure, which includes a methanesulfonamide group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C₈H₁₀N₂O₄S

- Molecular Weight : 230.24 g/mol

- Functional Groups : Nitro group (-NO₂) and sulfonamide group (-SO₂NH₂)

The presence of these functional groups contributes to the compound's reactivity and potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its sulfonamide core. Research indicates that compounds with similar structures often demonstrate:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes involved in folate synthesis in bacteria.

- Apoptosis Induction : Preliminary findings suggest that this compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death through mechanisms involving cytochrome c release and caspase activation .

- Binding Interactions : Interaction studies indicate that this compound may bind to various biological targets, although detailed profiles are still under investigation.

Table 1: Comparative Biological Activities of Sulfonamides

Case Study: Anticancer Activity

A study focusing on related sulfonamides demonstrated significant anticancer activity against various cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.